molecular formula C12H20N4O3 B152469 Histidylleucine CAS No. 7763-65-7

Histidylleucine

Cat. No. B152469
CAS RN: 7763-65-7
M. Wt: 268.31 g/mol
InChI Key: MMFKFJORZBJVNF-UWVGGRQHSA-N
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Description

Histidylleucine is a dipeptide composed of the amino acids histidine and leucine. It has been identified as a normal constituent of human urine, suggesting its role in metabolic processes . Histidine, one of the components of histidylleucine, is an essential amino acid in humans and plays a critical role in protein synthesis, serving as an active site in enzymes like serine proteases . Leucine, the other component, is a branched-chain amino acid important for protein synthesis and metabolic regulation.

Synthesis Analysis

The synthesis of histidylleucine-related peptides has been explored in various studies. For instance, L-Seryl-L-histidine and L-seryl-L-histidyl-L-leucine were synthesized using Sheehan’s dicyclohexylcarbodiimide method, which is a technique for peptide bond formation . Additionally, [Glycine-1-14C]hippuryl-L-histidyl-L-leucine was synthesized for use in the radiochemical assay of angiotensin converting enzyme, showcasing the application of histidylleucine in biochemical assays .

Molecular Structure Analysis

The molecular structure of histidylleucine has been characterized through various chromatographic and spectroscopic methods. The peptide isolated from urine was found to be identical to synthetic material in comparisons using high-resolution ion-exchange chromatography and paper chromatography . Moreover, the structure of a related trifunctional cross-linking amino acid in collagen, which includes a histidine residue, was elucidated using nuclear magnetic resonance and mass spectrometry .

Chemical Reactions Analysis

Histidylleucine and its related compounds participate in various chemical reactions. For example, histidine can be converted to trans-urocanate by histidine ammonia lyase and further to cis-urocanate upon exposure to UV light, which has a protective role in the skin . Histidine is also a precursor to other biologically active compounds like carnosine and histamine, which are synthesized through enzymatic reactions involving histidine decarboxylase .

Physical and Chemical Properties Analysis

The physical and chemical properties of histidylleucine are inferred from the properties of its constituent amino acids. Histidine has a unique imidazole side chain that can participate in hydrogen bonding and metal ion coordination, which is crucial for its role in enzyme active sites . Leucine is hydrophobic, which influences the solubility and interaction of histidylleucine with other molecules. The stability and formation of histidine-containing cross-links in collagen, such as histidinohydroxylysinonorleucine, contribute to the understanding of the physical properties of histidine-related peptides in biological tissues .

Scientific Research Applications

Urinary Excretion and Angiotensin Biogenesis

Research by Gregerman (1967) explored the urinary excretion of histidylleucine, evaluating its role in the in vivo biogenesis of angiotensin. This study developed a technique for detecting histidyl peptides in human urine, quantifying them through fluorescence analysis. Histidylleucine, along with other histidyl peptides, was identified in human urine, suggesting a possible link to biological processes like angiotensin production (Gregerman, 1967).

Biochemical Relationship to Hypertensin

In a study conducted in 1956, Lentz et al. investigated the amino acid composition of hypertensin II and its biochemical relationship with hypertensin I. They found that histidylleucine forms as a result of the conversion of hypertensin I by the plasma hypertensin converting enzyme. This finding highlighted the significance of histidylleucine in the context of vascular biology and hypertensin activity (Lentz et al., 1956).

Histidylleucine Hydrolyzing Enzymes

Lee and Park (1975) focused on an enzyme capable of hydrolyzing histidylleucine, which they purified from hog lung. Their research contributed to understanding the enzymatic activity related to histidylleucine, providing insights into the metabolism and potential applications of this dipeptide in biochemical studies (Lee & Park, 1975).

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-7(2)3-10(12(18)19)16-11(17)9(13)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFKFJORZBJVNF-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Histidylleucine

CAS RN

7763-65-7
Record name L-Histidyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7763-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Histidylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
248
Citations
RI Gregerman - Biochemical Medicine, 1967 - Elsevier
… fashion the urinary excretion of histidylleucine might serve as an … histidylleucine in urine. Analyses by this technique have revealed small but measurable amounts of histidylleucine …
Number of citations: 12 www.sciencedirect.com
HJ Lee, JK Park - Journal of the Korean Chemical Society, 1975 - koreascience.kr
An enzyme capable of hydrolyzing histidylleucine was purified 50 fold from hog lung. The final preparation hydrolyzed $1.6 {\mu} moles $ of histidylleucime per minute per mg of protein. …
Number of citations: 0 koreascience.kr
KE Lentz, LT Skeggs Jr, KR Woods, JR Kahn… - The Journal of …, 1956 - rupress.org
… peptide histidylleucine, … histidylleucine. Carboxypcpfidasc digestion of hypertensin I showed the carboxyl terminal sequence of amino acids to be residuc--phenylalanyl-histidylleucine. …
Number of citations: 187 rupress.org
JM Conroy, CY Lai - Analytical Biochemistry, 1978 - Elsevier
… With acetylated angiotensin I or hippurylhistidylleucine as substrate, the liberated histidylleucine was quantitated by reaction with fluorescamine. The hydrolytic activity of the converting …
Number of citations: 40 www.sciencedirect.com
R Buchman, JA Scozzie, ZS Ariyan… - Journal of Medicinal …, 1980 - ACS Publications
… A standard curve of histidylleucine was always prepared with each assay by mixing various amounts of histidylleucine with 1 mg of enzyme in 70 µ ^ of phosphate buffer. The tubes …
Number of citations: 27 pubs.acs.org
HJ Lee, JN Larue, IB Wilson - Biochimica et Biophysica Acta (BBA) …, 1971 - Elsevier
… an attempt to demonstrate histidylleucine in blood leaving the … arise from the cleavage of histidylleucine from angiotensin I by … In this paper we show that histidylleucine is indeed formed …
Number of citations: 43 www.sciencedirect.com
CW Angus, HJ Lee, IB Wilson - Biochimica et Biophysica Acta (BBA) …, 1972 - Elsevier
… II and histidylleucine required NaC1 for activity and was not inhibited by histidylleucine, … by NaC1 but was heavily inhibited by histidylleucine and other peptides. Our results show that …
Number of citations: 10 www.sciencedirect.com
RI GREGERMAN - The Journal of Clinical Endocrinology & …, 1968 - academic.oup.com
… To the Editor: The metabolic fate of the histidylleucine formed … considered the possibility that histidylleucine is excreted and … amounts of nonradioactive histidylleucine have been infused …
Number of citations: 1 academic.oup.com
HJ Lee, IB Wilson - Biochimica et Biophysica Acta (BBA)-Protein Structure, 1971 - Elsevier
… fraction of plasma I to produce the biologically inactive decapeptide, angiotensin I, which, in turn, is further hydrolyzed by the angiotensin converting enzyme to release histidylleucine …
Number of citations: 18 www.sciencedirect.com
FE Dorer, LT Skeggs, JR Kahn, KE Lentz… - Analytical …, 1970 - Elsevier
… the histidylleucine produced in the presence of sodium chloride. By comparing this optical density with that of a standard histidylleucine solution, the concentration of histidylleucine was …
Number of citations: 62 www.sciencedirect.com

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